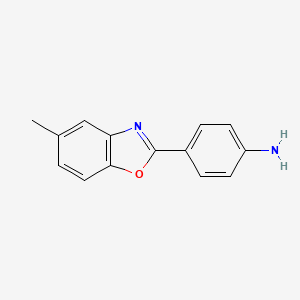

4-(5-Methyl-benzooxazol-2-yl)-phenylamine

Description

Significance of Benzoxazole (B165842) Derivatives in Advanced Organic Chemistry

Benzoxazole derivatives are a class of heterocyclic compounds that have attracted considerable attention in advanced organic chemistry due to their diverse range of applications. google.comacs.org The benzoxazole ring system, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, imparts a unique combination of aromaticity and reactivity. epo.org This structural feature makes them valuable intermediates and target molecules in various synthetic endeavors.

In the realm of medicinal chemistry, benzoxazole derivatives have been investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netspecialchem.com Their ability to act as ligands for a variety of biological targets has made them a privileged scaffold in drug discovery programs. nih.gov

Furthermore, the inherent fluorescence of many benzoxazole derivatives has led to their use in material science. researchgate.net They are explored as optical brightening agents, fluorescent probes for bioimaging, and components in the development of organic light-emitting diodes (OLEDs). researchgate.netspecialchem.com The rigid and planar nature of the benzoxazole core contributes to favorable intermolecular interactions, which are crucial for the performance of organic electronic materials. researchgate.net

Importance of Aniline (B41778) Moieties in Chemical Transformations

Aniline, or phenylamine, and its derivatives are fundamental building blocks in the landscape of chemical synthesis. tcichemicals.com As the simplest aromatic amine, aniline's reactivity is characterized by the electron-donating amino group, which activates the aromatic ring towards electrophilic substitution. nih.gov This property makes it a versatile precursor for a vast number of chemical transformations.

The primary industrial application of aniline is in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes. mdpi.com Additionally, aniline derivatives are central to the synthesis of a wide spectrum of dyes and pigments. tcichemicals.com

In the pharmaceutical industry, the aniline moiety is a common feature in many drug molecules, contributing to their biological activity and pharmacokinetic properties. tcichemicals.com The amino group can participate in various chemical reactions, allowing for the facile introduction of other functional groups and the construction of more complex molecular architectures. mdpi.com The versatility of aniline as a synthetic intermediate has solidified its importance in both industrial and academic research. tcichemicals.com

Contextualization of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine within Contemporary Organic Synthesis and Chemical Biology Research

The compound this compound emerges as a noteworthy subject of study at the confluence of benzoxazole and aniline chemistry. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structure allows for informed contextualization within current research trends.

The synthesis of analogous compounds, such as 2-(aminophenyl)-5-aminobenzoxazole, has been detailed in patent literature, suggesting potential applications in the field of materials science, particularly for organic electronic devices like OLEDs. google.com A general synthetic approach involves the condensation of an appropriately substituted aminophenol with a nitrobenzoyl chloride, followed by cyclization and reduction of the nitro group to an amine. google.com

A plausible synthetic route for this compound could involve:

Condensation: Reaction of 2-amino-4-methylphenol (B1222752) with 4-nitrobenzoyl chloride to form an ester intermediate.

Cyclization: Acid-catalyzed intramolecular cyclization of the ester to yield 2-(4-nitrophenyl)-5-methylbenzoxazole.

Reduction: Catalytic hydrogenation (e.g., using Pd/C) of the nitro group to afford the final product, this compound. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 22501-77-5 |

Table 2: Potential Research Applications

| Research Area | Potential Application | Rationale |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Benzoxazole core provides rigidity and fluorescence. |

| Chemical Biology | Fluorescent Probes | Inherent photophysical properties of the benzoxazole moiety. |

| Medicinal Chemistry | Drug Discovery Scaffold | Combination of known pharmacophores (benzoxazole and aniline). |

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIKYKSWQZSLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325460 | |

| Record name | 4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22501-77-5 | |

| Record name | 22501-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 5 Methyl Benzooxazol 2 Yl Phenylamine and Its Advanced Precursors

Cyclocondensation Approaches for the Benzoxazole (B165842) Core Formation

The formation of the benzoxazole ring is the critical step in the synthesis. This is typically achieved through the cyclocondensation of an o-aminophenol with a carboxylic acid, aldehyde, or related functional group. Various catalytic systems have been developed to promote this transformation efficiently.

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a catalyst and a solvent for cyclization and dehydration reactions. researchgate.netglobalresearchonline.netccsenet.org In the context of benzoxazole synthesis, PPA facilitates the condensation of an o-aminophenol with a carboxylic acid at elevated temperatures. globalresearchonline.netresearchgate.net The reaction mechanism involves the activation of the carboxylic acid by PPA, followed by acylation of the amino group of the o-aminophenol. An intramolecular cyclization then occurs, followed by dehydration to yield the benzoxazole ring.

For the synthesis of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, this would involve the reaction of 2-amino-4-methylphenol (B1222752) with 4-aminobenzoic acid. However, a more common and higher-yielding approach involves using a nitro precursor, such as 4-nitrobenzoic acid, to avoid side reactions with the amine group. The resulting nitro-intermediate is then reduced in a subsequent step.

Reaction Scheme: 2-amino-4-methylphenol + 4-nitrobenzoic acid --(PPA, Heat)--> 2-(4-Nitrophenyl)-5-methyl-benzoxazole --(Reduction)--> this compound

Some protocols have reported using PPA at temperatures between 145-180°C for several hours to achieve good to excellent yields. globalresearchonline.netnih.gov Microwave irradiation has also been employed to accelerate PPA-catalyzed syntheses, significantly reducing reaction times to mere minutes. researchgate.net

Modern synthetic chemistry increasingly relies on metal and nanoparticle catalysts to achieve high efficiency, selectivity, and milder reaction conditions. These catalysts often offer advantages such as high surface area, easy separation, and reusability. researchgate.netajchem-a.com

Cadmium oxide nanoparticles (CdO NPs) have been demonstrated as effective catalysts for the synthesis of benzoxazole derivatives. researchgate.netdergipark.org.trdergipark.org.tr Typically, the reaction involves the condensation of an o-aminophenol with various aromatic aldehydes in a solvent like ethanol at room temperature. dergipark.org.tr This method is noted for its short reaction times, high product yields (often in the 90-93% range), and the recyclability of the catalyst. dergipark.org.trdergipark.org.tr

In a representative synthesis, 2-amino-4-methylphenol would be reacted with 4-nitrobenzaldehyde in the presence of a catalytic amount of CdO NPs. The resulting nitro-substituted benzoxazole can then be reduced to the target phenylamine.

| Catalyst | Yield (%) | Solvent | Reaction Time |

|---|---|---|---|

| Cd(NO₃)₂ | Lower Yields | Ethanol | - |

| CdO NPs | 88% | Ethanol | 3 hours |

| CdO NPs-Thr | 80% | Ethanol | 3 hours |

| CdNiO₂ NPs | 87% | Ethanol | 3 hours |

Palladium-based catalysts are renowned for their versatility in organic synthesis, particularly in cross-coupling and hydrogenation reactions. nih.govnih.gov Palladium-supported nanocatalysts have been developed for the one-pot synthesis of 2-aryl benzoxazoles from o-aminophenols and aldehydes. nih.gov These reactions are often conducted in the presence of an oxidant (like O₂) and a base in a solvent such as DMF at elevated temperatures. nih.gov The catalyst, which can be supported on materials like magnetic nanoparticles, offers the significant advantage of being easily recoverable and reusable for multiple cycles without a substantial loss of activity. researchgate.netresearchgate.net

A plausible route involves the aerobic oxidative cyclization of 2-amino-4-methylphenol and 4-aminobenzaldehyde using a palladium nanocatalyst. More commonly, palladium on carbon (Pd/C) is used in the final step to reduce a nitro group to the amine, as discussed in section 2.2. google.com

Ionic liquids (ILs) are salts with low melting points that are gaining traction as green solvents and catalysts in organic synthesis. nih.govdocumentsdelivered.com For benzoxazole formation, Brønsted acidic ionic liquids (BAILs) have proven to be highly effective, reusable, and environmentally benign catalysts. nih.govacs.org

One approach utilizes a BAIL gel, prepared by treating an imidazolium-based ionic liquid with tetraethyl orthosilicate (TEOS), as a heterogeneous catalyst. nih.govacs.org The condensation of an o-aminophenol and an aldehyde can be performed under solvent-free conditions at elevated temperatures (e.g., 130°C), affording high yields of the desired benzoxazole. acs.org The catalyst can be easily separated by centrifugation and reused. nih.gov

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| FeCl₃ | 110 | 24 | 70 |

| [BMIm]₂[WO₄] | 100 | 5 | 82 |

| LAIL@MNP (under sonication) | 70 | 0.5 | 82 |

| BAIL gel (Brønsted acidic ionic liquid) nih.gov | 130 | 5 | 98 |

Catalytic Cyclization Strategies Utilizing Metal or Nanoparticle Catalysts

Formation of the Phenylamine Moiety Integration

The integration of the phenylamine moiety is a crucial aspect of the synthesis. Direct condensation using 4-aminobenzoic acid or 4-aminobenzaldehyde can be complicated by the reactivity of the amino group, which can lead to polymerization or other side reactions. A more robust and widely adopted strategy involves the use of a nitro-substituted precursor, which acts as a masked form of the amine.

This two-step approach involves:

Cyclocondensation with a Nitro Precursor : 2-amino-4-methylphenol is condensed with a suitable nitro-substituted phenyl derivative, such as 4-nitrobenzoyl chloride or 4-nitrobenzoic acid. This reaction, catalyzed by methods described in section 2.1 (e.g., using PPA or strong acid), forms the intermediate compound, 2-(4-nitrophenyl)-5-methyl-benzoxazole. google.com

Reduction of the Nitro Group : The nitro group of the intermediate is then reduced to the primary amine. This transformation is most commonly achieved through catalytic hydrogenation. The reaction typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). google.com This method is highly efficient and selective, yielding the final product, this compound, with high purity.

This nitro-reduction strategy ensures high yields and avoids the complications associated with the unprotected amine group during the high-temperature cyclization step, making it a preferred industrial and laboratory method. google.comgoogle.com

Alternative and Green Synthesis Protocols for Benzoxazole Frameworks

The development of synthetic methodologies for benzoxazole frameworks has increasingly focused on principles of green chemistry, aiming to enhance efficiency, reduce waste, and minimize the use of hazardous materials. jetir.orgorganic-chemistry.org Traditional synthesis methods often require harsh conditions, long reaction times, and volatile organic solvents. mdpi.com In contrast, modern alternative protocols leverage novel energy sources and catalyst systems to create more sustainable and efficient pathways for producing 2-substituted benzoxazoles. These greener approaches include microwave-assisted synthesis, ultrasound irradiation, and the use of solvent-free conditions with recyclable catalysts, which offer significant advantages such as shorter reaction times, milder conditions, high yields, and simplified work-up procedures. jetir.orgrsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of benzoxazole rings. eurekaselect.combenthamdirect.com Unlike conventional heating, which transfers energy slowly and inefficiently, microwave irradiation provides rapid and uniform heating by directly coupling energy with the molecules in the reaction mixture. eurekaselect.combenthamdirect.com This technique significantly reduces reaction times from hours to minutes and often improves product yields. scienceandtechnology.com.vn

The most common approach involves the condensation of a 2-aminophenol derivative with various carbonyl compounds, such as aldehydes, carboxylic acids, or nitriles. benthamdirect.comresearchgate.net For instance, the synthesis of 2,5-disubstituted benzoxazoles has been successfully achieved by reacting 2-amino-4-methylphenol with various aromatic aldehydes under solvent-free conditions using iodine as an oxidant, with reactions completing in good yields. scienceandtechnology.com.vn Microwave assistance has proven effective for a wide range of substrates, including those with either electron-donating or electron-withdrawing groups. researchgate.net The utilization of this technique aligns with green chemistry principles by increasing energy efficiency and reducing the need for high-boiling-point solvents. eurekaselect.comscienceandtechnology.com.vn

Ultrasound-Assisted and Mechanochemical Synthesis

Ultrasonic irradiation (sonochemistry) offers another environmentally friendly alternative for synthesizing benzoxazoles. bohrium.comresearchgate.net This method uses the energy of acoustic cavitation to promote chemical reactions, often leading to shorter reaction times and higher yields under mild conditions. researchgate.netnih.gov The synthesis of 2-substituted benzoxazoles and benzothiazoles has been developed using an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles as a catalyst under solvent-free sonication. bohrium.comresearchgate.net This method is notable for its fast reaction rates (as short as 30 minutes) and the production of water as the sole byproduct. bohrium.comnih.gov

Similarly, mechanochemical methods, such as grinding reactants in a mortar and pestle, represent a highly efficient and solvent-free green protocol. The synthesis of benzoxazole derivatives has been achieved in under two minutes with excellent yields (87–96%) by grinding 2-aminophenol and aromatic aldehydes with a potassium ferrocyanide catalyst at room temperature. rsc.org The key advantages of these methods are the elimination of solvents, minimal energy consumption, and simple experimental setups. rsc.orgresearchgate.net

Advanced Catalytic and Solvent-Free Systems

A major focus of green benzoxazole synthesis is the development of novel, reusable catalysts that can function under mild or solvent-free conditions. ajchem-a.com Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. organic-chemistry.orgajchem-a.com

Examples of such systems include:

Magnetic Nanoparticles: Fe3O4@SiO2-SO3H, a nanomagnetic catalyst, has been used for the condensation of 2-aminophenol and aromatic aldehydes at 50°C without a solvent. The catalyst is easily recovered using an external magnet and can be reused multiple times without a significant loss of activity. ajchem-a.com

Ionic Liquids: Brønsted acidic ionic liquids (BAILs), sometimes in a gel form, have been employed as efficient and recyclable catalysts for the reaction of 2-aminophenol and benzaldehyde under solvent-free conditions at 130°C, affording excellent yields. rsc.orgacs.org

Mixed Metal Oxides: Catalysts like TiO2–ZrO2 have been shown to effectively promote the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes in acetonitrile at 60°C, with reaction times as short as 15-25 minutes. nih.gov

Deep Eutectic Solvents (DES): The synthesis of benzoxazoles has been successfully performed in deep eutectic solvents, which are considered green and biodegradable alternatives to traditional organic solvents. mdpi.com

These catalytic approaches not only improve the environmental profile of the synthesis but also offer high efficiency and operational simplicity. nih.govacs.org

Derivatization Strategies and Synthetic Transformations of 4 5 Methyl Benzooxazol 2 Yl Phenylamine

Schiff Base Formation and Subsequent Chemical Reactions

The reaction of the primary amino group of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine with carbonyl compounds is a facile method for generating Schiff bases, also known as imines. These compounds are valuable intermediates and have shown a wide range of biological activities.

Condensation with Aromatic and Heteroaromatic Aldehydes

The condensation of this compound with various aromatic and heteroaromatic aldehydes leads to the formation of a diverse library of Schiff bases. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. The general scheme for this reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) linkage.

The resulting Schiff bases can be further modified, for instance, through reduction of the imine bond to form secondary amines, or by cycloaddition reactions to generate novel heterocyclic systems. The nature of the substituent on the aromatic or heteroaromatic aldehyde can significantly influence the electronic properties and biological activity of the final product.

Table 1: Examples of Schiff Bases Derived from this compound

| Aldehyde Reactant | Resulting Schiff Base Name |

|---|---|

| Benzaldehyde | N-Benzylidene-4-(5-methyl-benzooxazol-2-yl)-phenylamine |

| 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-4-(5-methyl-benzooxazol-2-yl)-phenylamine |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-{[4-(5-Methyl-benzooxazol-2-yl)-phenylimino]-methyl}-phenol |

Acylhydrazone and Related Hydrazino Derivatives Synthesis

Acylhydrazones represent another important class of derivatives accessible from this compound. The synthesis typically involves a multi-step sequence, beginning with the modification of the primary amino group to introduce a hydrazine moiety.

Chloroacetylation and Hydrazine Hydrate Coupling

A common route to introduce a reactive handle for hydrazone formation is through N-alkylation. The primary amine of this compound can be reacted with chloroacetyl chloride in the presence of a base to yield the corresponding N-(chloroacetyl) derivative, 2-Chloro-N-[4-(5-methyl-benzooxazol-2-yl)-phenyl]-acetamide.

This chloroacetamide intermediate is then treated with hydrazine hydrate (N₂H₄·H₂O). In this step, the hydrazine acts as a nucleophile, displacing the chloride to form a hydrazino-acetyl intermediate, N-[4-(5-Methyl-benzooxazol-2-yl)-phenyl]-2-hydrazino-acetamide. This key intermediate now possesses a terminal -NHNH₂ group, which is poised for further reaction.

Reaction with Diverse Aldehydes to Form Substituted Hydrazines

The synthesized hydrazino derivative serves as a precursor for the generation of a wide array of acylhydrazones. By condensing the terminal amino group of the hydrazine moiety with various aromatic or heteroaromatic aldehydes, a series of N'-substituted-acylhydrazones can be prepared. This reaction is analogous to Schiff base formation, where the hydrazino group reacts with the aldehyde's carbonyl group to form a hydrazone linkage (-CO-NH-N=CH-). This strategy allows for the introduction of diverse structural motifs onto the parent molecule, significantly expanding its chemical space.

Diazotization Reactions and Azo Compound Formation

The primary aromatic amine of this compound is a suitable substrate for diazotization. This reaction involves treating the amine with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This process converts the amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺Cl⁻).

These diazonium salts are versatile intermediates. They readily undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. The electrophilic diazonium ion attacks the electron-rich ring, resulting in the formation of an azo compound, characterized by the presence of a diazo bridge (-N=N-). Azo compounds are known for their intense color and have applications as dyes and pigments, as well as exhibiting interesting biological properties. For instance, coupling the diazonium salt of this compound with a compound like 2-naphthol would yield a highly conjugated azo dye.

C-H Functionalization and Olefination at the Phenylamine Moiety

While reactions at the amino group are common, modern synthetic methods also allow for the direct functionalization of the C-H bonds on the phenylamine ring. Transition-metal-catalyzed C-H activation is a powerful tool for forging new carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity.

For the this compound scaffold, the amino group can act as a directing group, guiding the metal catalyst to functionalize the ortho C-H bonds. For example, palladium-catalyzed olefination reactions, such as the Heck reaction, could potentially be employed. In such a scenario, the C-H bond ortho to the amino group could be coupled with an alkene, introducing a vinyl substituent. This approach avoids the need for pre-functionalization of the aromatic ring (e.g., halogenation) and offers a more atom-economical route to complex derivatives. While specific examples for this exact molecule are not prevalent, the principles of C-H functionalization are widely applicable to similar aromatic amine systems.

Palladium/S,O-Ligand Catalyzed para-Selective C-H Olefination

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A significant advancement in this area is the palladium-catalyzed C-H olefination of aniline (B41778) derivatives, which can be directed to the para-position with high selectivity through the use of a specialized S,O-ligand. vu.nlnih.gov

This methodology, developed by M. Ángeles Fernández-Ibáñez and coworkers, utilizes a catalytic system typically composed of Palladium(II) acetate (Pd(OAc)₂) and a bulky S,O-ligand, such as 3-(tert-butylthio)-2-aminobenzoic acid. vu.nlru.nl The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating primary, secondary, and tertiary anilines with various substituents. vu.nl The S,O-ligand is crucial for achieving high catalytic activity and, most importantly, for steering the olefination to the C-H bond para to the amino group, overcoming the inherent tendency for ortho-functionalization often seen with directing groups. vu.nlnih.gov

While this specific reaction has not been reported on this compound, the extensive studies on a wide array of aniline derivatives suggest its applicability. The reaction of an aniline derivative with an olefin, such as an acrylate or styrene, in the presence of the Pd/S,O-ligand catalyst and an oxidant (e.g., Ag₂CO₃ or benzoquinone), would be expected to yield the corresponding para-olefinated product. The mechanism is believed to involve the formation of a cationic palladium species, facilitated by the S,O-ligand, which enhances the reactivity for the rate-determining C-H activation step. rsc.org

The table below summarizes the results of this para-selective olefination for various aniline substrates, illustrating the versatility and high selectivity of the catalytic system.

| Aniline Substrate | Olefin | Yield of para-Product (%) | para:other ratio | Reference |

|---|---|---|---|---|

| Aniline | n-Butyl acrylate | 80 | 99:1 | vu.nl |

| N-Methylaniline | n-Butyl acrylate | 81 | >99:1 | vu.nl |

| N-Benzylaniline | n-Butyl acrylate | 75 | >99:1 | ru.nl |

| 3-Fluoroaniline | n-Butyl acrylate | 72 | >99:1 | vu.nl |

| 3-(Trifluoromethyl)aniline | n-Butyl acrylate | 55 | >99:1 | vu.nl |

| N-Benzyl-2-chloroaniline | n-Butyl acrylate | 70 | >99:1 | ru.nl |

Exploration of Other Reactive Sites for Functional Group Interconversion

Beyond C-H activation on the phenylamine ring, this compound possesses other reactive sites amenable to functional group interconversion, primarily the exocyclic amino group and the methyl substituent.

The primary amino group (-NH₂) is a versatile handle for derivatization. Standard aniline chemistry can be applied to introduce a wide variety of functional groups. For instance, the amino group of the related 4-benzoxazol-2-yl-phenylamine has been converted into a dithiocarbamate. slideshare.net This transformation involves reacting the aniline with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent like dimethyl sulfate to yield the corresponding methyl carbamodithioate derivative. slideshare.net This demonstrates the nucleophilicity of the amino group and its availability for derivatization. Other potential transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Another key reactive site is the methyl group (-CH₃) on the benzoxazole (B165842) ring. While typically less reactive than the amino group, it can undergo oxidation under specific conditions. Studies on the metabolism of structurally related compounds have shown that such methyl groups can be biotransformed into hydroxymethyl (-CH₂OH) groups. rrpharmacology.ru This suggests that chemical oxidation using appropriate reagents could achieve a similar transformation, providing access to alcohol derivatives that can be further functionalized.

The table below outlines potential derivatization reactions at these alternative sites.

| Reactive Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Amino Group (-NH₂) | Dithiocarbamate formation | 1. CS₂, KOH 2. (CH₃)₂SO₄ | Methyl (4-(5-methyl-benzooxazol-2-yl)phenyl)carbamodithioate |

| Amino Group (-NH₂) | Acylation | Acetyl chloride | N-(4-(5-methyl-benzooxazol-2-yl)phenyl)acetamide |

| Amino Group (-NH₂) | Diazotization/Substitution | 1. NaNO₂, HCl 2. CuCN | 4-(5-Methyl-benzooxazol-2-yl)benzonitrile |

| Methyl Group (-CH₃) | Oxidation | e.g., SeO₂, KMnO₄ (conditions critical) | (2-(4-Aminophenyl)-benzooxazol-5-yl)methanol |

These strategies highlight the chemical versatility of this compound, allowing for targeted modifications to its structure to explore structure-activity relationships and develop new chemical entities.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components.

Based on the analysis of related benzoxazole (B165842) derivatives, the following vibrational modes can be anticipated nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov:

N-H Stretching: A prominent band, or a pair of bands, is expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group on the phenyl ring.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of bands in the 3000-3100 cm⁻¹ region. The C-H stretching of the methyl (-CH₃) group would likely be observed between 2850 and 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole (B20620) ring and the C=C bonds of the aromatic rings are expected to produce strong absorptions in the 1500-1650 cm⁻¹ range. These bands are often coupled and appear as a complex set of peaks.

C-O-C Stretching: The characteristic asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the benzoxazole ring are predicted to be in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-N Stretching: The stretching vibration of the C-N bond connecting the phenylamine group to the benzoxazole moiety is expected to appear in the 1250-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings typically give rise to strong bands in the 650-900 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Predicted FT-IR Peak Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Methyl (-CH₃) |

| 1500-1650 | C=N and C=C Stretch | Oxazole and Aromatic Rings |

| 1250-1350 | C-N Stretch | Aryl-Amine |

| 1200-1300 | Asymmetric C-O-C Stretch | Benzoxazole Ring |

| 1000-1100 | Symmetric C-O-C Stretch | Benzoxazole Ring |

| 650-900 | C-H Bend (out-of-plane) | Aromatic Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Assignments and Analysis

The ¹H NMR spectrum of this compound will display a series of signals, each corresponding to a unique proton or a group of equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity of these signals provide a wealth of structural information. Based on data from analogous 2-phenylbenzoxazole (B188899) derivatives, the following assignments can be predicted mdpi.comrsc.orgnih.govmdpi.com:

Amine Protons (-NH₂): A broad singlet is expected for the two protons of the primary amine group. Its chemical shift can vary depending on the solvent and concentration but typically appears in the downfield region.

Aromatic Protons: The protons on the two aromatic rings will appear as a complex pattern of doublets and multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern. The protons on the phenylamine ring are expected to be more upfield compared to those on the benzoxazole ring system due to the electron-donating effect of the amine group.

Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, is anticipated for the methyl group attached to the benzoxazole ring. Its chemical shift is expected to be in the upfield region, likely around δ 2.4-2.6 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4-2.6 | Singlet | 3H | -CH₃ |

| Variable | Broad Singlet | 2H | -NH₂ |

| ~6.5-8.5 | Multiplets, Doublets | 7H | Aromatic Protons |

¹³C NMR Spectroscopic Assignments and Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. For this compound, the predicted assignments, based on related structures, are as follows asianpubs.orgchemicalbook.commdpi.comspectrabase.com:

Aromatic Carbons: The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbons directly attached to the nitrogen and oxygen atoms of the benzoxazole ring will appear at the lower field end of this range.

C=N Carbon: The carbon of the C=N bond in the oxazole ring is expected to have a chemical shift in the range of δ 150-165 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a signal in the upfield region of the spectrum, typically around δ 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~20-25 | -CH₃ |

| ~110-160 | Aromatic and Benzoxazole Carbons |

| ~150-165 | C=N of Oxazole Ring |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₂N₂O), the expected exact mass can be calculated. HRMS analysis would confirm this molecular formula with high accuracy, typically to within a few parts per million (ppm).

The mass spectrum would also reveal characteristic fragmentation patterns that can provide further structural information. Common fragmentation pathways for benzoxazole derivatives may involve cleavage of the oxazole ring and fragmentation of the substituent groups acs.orgcore.ac.uk.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), would be suitable for analyzing this compound. The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the compound on a silica gel plate and developing it with an appropriate solvent system, the presence of impurities can be visualized.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography using silica gel as the stationary phase and a suitable eluent system would be the method of choice.

The development of a robust chromatographic method is crucial for obtaining a pure sample of the target compound, which is a prerequisite for accurate spectroscopic analysis and any subsequent biological or material science studies google.comnih.govnih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) in Research Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in synthetic chemistry for the separation, identification, and purification of compounds. In the research context of this compound, HPLC is primarily employed to isolate the target compound from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity for subsequent analyses and applications.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed into a column) and a mobile phase (a solvent or solvent mixture). For aromatic, moderately polar compounds like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase, typically a silica gel modified with C18 alkyl chains (ODS), is used in conjunction with a polar mobile phase.

The purification process involves injecting a solution of the crude reaction mixture into the HPLC system. The components of the mixture are then separated based on their affinity for the stationary phase. Less polar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds are swept through the column more quickly by the polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like methanol or acetonitrile in water), is often used to achieve optimal separation of compounds with varying polarities. nih.govrrpharmacology.ru Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), as the aromatic rings in the benzoxazole and phenylamine moieties absorb UV light strongly. nih.gov Fractions are collected as they elute from the column, and those containing the pure desired product are combined and the solvent evaporated.

Table 1: Illustrative HPLC Purification Parameters for this compound

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating based on polarity. |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | Solvents to carry the sample through the column. Formic acid improves peak shape. |

| Elution Mode | Gradient | Varies the solvent composition to effectively separate multiple components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | Monitors the eluent for UV-absorbing compounds like the target molecule. |

| Injection Volume | 10 µL | The amount of crude sample introduced for purification. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. nih.gov It allows a chemist to quickly determine whether the starting materials are being consumed and if the desired product is forming.

For the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). The mobile phase travels up the plate by capillary action, separating the components of the spotted mixture based on their differential adsorption to the stationary silica gel and solubility in the mobile phase.

Generally, more polar compounds interact more strongly with the polar silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds travel further, giving a higher Rf. By spotting the starting materials, the reaction mixture, and a co-spot (reaction mixture and starting materials in the same spot) on the same plate, one can track the disappearance of the reactant spots and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. A common mobile phase for benzoxazole derivatives is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. nih.gov

Table 2: Hypothetical TLC Monitoring Data for the Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 3:2) | Observation |

| Starting Material A (e.g., 2-Amino-4-methylphenol) | 0.65 | Spot diminishes in intensity as the reaction proceeds. |

| Starting Material B (e.g., 4-Aminobenzonitrile) | 0.50 | Spot diminishes in intensity as the reaction proceeds. |

| This compound (Product) | 0.40 | New spot appears and increases in intensity over time. |

Solid-State Characterization Approaches

Characterizing the solid-state structure of a molecule is crucial for understanding its physical properties and how it interacts with other molecules. Techniques like Micro-Electron Diffraction and Hirshfeld Surface Analysis provide profound insights into the crystal structure and intermolecular forces governing the crystal packing.

Micro-Electron Diffraction (MicroED) for Crystal Structure Insights

Micro-Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryoEM) method that has emerged as a powerful technique for determining the three-dimensional atomic structure of small molecules from nanocrystals or microcrystals. nih.govresearchgate.net This method is particularly valuable when traditional X-ray crystallography is not feasible due to the difficulty of growing large, high-quality single crystals. nih.gov

In a MicroED experiment, a beam of electrons is used to illuminate frozen-hydrated microcrystals of the compound, such as this compound. The electrons diffract off the crystal lattice, producing a diffraction pattern that is recorded by a sensitive detector. The crystal is continuously rotated in the electron beam, allowing for the collection of a series of diffraction patterns from different orientations. This dataset is then processed using crystallographic software to solve and refine the complete crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The technique requires only nanogram quantities of the material, making it highly efficient. nih.gov

Table 3: Potential Crystal Structure Data for this compound from MicroED

| Parameter | Example Data | Description |

| Chemical Formula | C14H12N2O | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell, defined by its lattice parameters. |

| Space Group | P2₁/c | The set of symmetry operations that describe the crystal's internal symmetry. |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å | The lengths of the sides of the unit cell. |

| Unit Cell Angles | α = 90°, β = 95°, γ = 90° | The angles between the axes of the unit cell. |

| Volume | 1100 ų | The volume of a single unit cell. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Once a crystal structure is determined, Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions within the crystal lattice. nih.govnih.gov This computational tool provides a unique way to partition crystal space, defining a surface for a molecule where the contribution from that molecule to the electron density is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface is often mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts around the van der Waals separation in white, and longer contacts in blue. mdpi.com This visualization quickly identifies key interactions, such as hydrogen bonds.

Table 4: Predicted Contributions of Intermolecular Contacts for this compound via Hirshfeld Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~45-55% | Represents contacts between hydrogen atoms, typically the most abundant interaction. nih.gov |

| C···H / H···C | ~20-30% | Indicates interactions between carbon and hydrogen atoms, often associated with C-H···π and π-π stacking. nih.gov |

| O···H / H···O | ~10-15% | Corresponds to potential hydrogen bonds involving the benzoxazole oxygen and amine hydrogen. nih.gov |

| N···H / H···N | ~5-10% | Represents potential hydrogen bonds involving the nitrogen atoms. |

| C···C | <5% | Can indicate direct π-π stacking interactions between aromatic rings. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the molecular structure and vibrational frequencies of benzoxazole (B165842) derivatives. Studies on the closely related compound 5-methyl-2-(p-methylaminophenyl)benzoxazole, using the Hartree-Fock (HF/6-31G*) basis set, have provided detailed information on its optimized geometry. esisresearch.org These calculations predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability. esisresearch.org

The molecular geometry is fully optimized using algorithms like Berny's optimization, and harmonic vibrational wavenumbers are calculated to confirm that the structure corresponds to a minimum on the potential energy surface. esisresearch.org While Hartree-Fock level calculations are known to have systematic errors due to the neglect of electron correlation, scaling factors are applied to provide better agreement with experimental data. esisresearch.orgresearchgate.net For the HF/6-31G* basis set, a scaling factor of 0.8929 is commonly used. esisresearch.org The analysis of vibrational modes, aided by visualization programs, allows for the assignment of calculated wavenumbers to specific molecular vibrations. esisresearch.org

Such computational studies are essential for interpreting experimental data, like FT-IR spectra, and provide a foundational understanding of the molecule's electronic structure and reactivity. esisresearch.orgresearchgate.net Reactivity properties, including the distribution of electron density and the locations of electrophilic and nucleophilic sites, can be determined from these quantum chemical calculations. jddtonline.info

Table 1: Optimized Geometrical Parameters of 5-methyl-2-(p-methylaminophenyl)benzoxazole (HF/6-31G)* esisresearch.org Note: Atom labeling corresponds to the standard representation in the cited literature.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1–C2 | 1.3879 | A(2,1,6) | 118.3 |

| C1–C6 | 1.3860 | A(2,1,7) | 120.4 |

| C2–C3 | 1.3784 | A(1,2,3) | 120.1 |

| C2–N8 | 1.3892 | A(1,2,8) | 131.6 |

| **Dihedral Angles (°) ** | |||

| D(6,1,2,3) | -0.0 | ||

| D(7,1,2,3) | -180.0 |

Mechanistic Computational Studies of Reaction Pathways

Computational modeling is instrumental in elucidating the intricate mechanisms of chemical reactions involving benzoxazole derivatives.

The synthesis of functionalized 2-aryl benzoxazoles often involves transition-metal-catalyzed C-H activation. nitrkl.ac.in Computational studies help to analyze the mechanisms of these reactions, such as electrophilic palladation and base-assisted internal electrophilic-type substitution (BIES). nih.gov These models describe how a C-H bond is cleaved with the assistance of a base, which is a crucial step in many cross-coupling reactions. nih.gov

In the context of palladium catalysis, the spectator ligands on the palladium complex significantly influence whether the catalyst behaves as an electrophile or a nucleophile. nih.gov DFT calculations can model the transition states of these C-H cleavage steps, revealing details about the charge distribution and the degree of asynchronicity in the reaction. For instance, a build-up of partial positive charge on the ipso-carbon at the transition state is indicative of an electrophilic mechanism. nih.gov These computational insights are vital for catalyst design and for controlling the regioselectivity of C-H functionalization reactions. nitrkl.ac.innih.gov

The phenylamine group in 4-(5-Methyl-benzooxazol-2-yl)-phenylamine can act as a nucleophilic catalyst in reactions such as hydrazone formation. Computational models can be used to study the mechanism of this catalysis. Aniline (B41778), a similar primary amine, is known to accelerate hydrazone formation and transimination by forming a highly reactive protonated Schiff base intermediate in situ. nih.govacs.org

This nucleophilic catalysis is effective under aqueous conditions and significantly enhances the rate of hydrazone equilibration, which is important for applications in dynamic covalent chemistry. nih.govresearchgate.netfigshare.com Kinetic modeling, often using a reversible kinetic model with a second-order forward reaction and a first-order hydrolysis reaction, allows for the extraction of forward and reverse rate constants. researchgate.net Computational studies can map the energy profile of the reaction, identifying the transition states and intermediates, and explaining the rate enhancements observed in the presence of the amine catalyst. kiku.dk

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com For benzoxazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to develop robust predictive models for various activities, including antimicrobial and anticancer effects. researchgate.netnih.govtandfonline.com

These models correlate the biological activity of the compounds with descriptors related to their topological, steric, and electronic properties. researchgate.netnih.gov For instance, QSAR models have shown that topological parameters and Kier's molecular connectivity indices are relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net The results of these studies are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. chemijournal.com This information provides valuable molecular design principles for the optimization of lead compounds and the development of new, more potent derivatives. nih.govtandfonline.com

Table 2: Example of 3D-QSAR Model Statistics for Benzoxazole Derivatives nih.govtandfonline.com

| Model | q² (LOO) | r² (Conventional) | r² (pred) |

|---|---|---|---|

| CoMFA | 0.509 - 0.753 | 0.975 | 0.513 - 0.788 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional conformation and dynamic behavior. Conformational analysis, often performed using quantum mechanical calculations, investigates the rotational barriers around key single bonds. For 2-phenylbenzoxazole (B188899) derivatives, a significant torsional barrier exists around the bond connecting the phenyl and benzoxazole rings, arising from electronic delocalization and potential intramolecular hydrogen bonding. scielo.br

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of these molecules and their interactions with biological targets, such as DNA or proteins, in an explicit solvent environment. scielo.brfrontiersin.org These simulations, which can be run for nanoseconds, track the movements of atoms over time, revealing the stability of ligand-receptor complexes and any induced structural changes. scielo.brfrontiersin.orgrsc.org MD simulations are crucial for validating binding modes predicted by molecular docking and for understanding the molecular mechanisms of action of bioactive compounds. scielo.brnih.gov The insights gained from these simulations can guide the design of derivatives with improved binding affinity and specificity. frontiersin.org

Chemical Applications and Research Utility Beyond Prohibited Domains

Role as a Versatile Synthetic Scaffold in Heterocyclic Chemistry Research

The benzoxazole (B165842) moiety is a significant heterocyclic structure that serves as a foundational scaffold in the design and synthesis of more complex molecules. wikipedia.orgnih.gov As a member of the heteroarene family, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine offers a robust and relatively stable aromatic system that can be subjected to further functionalization. wikipedia.org Its structure, featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, provides reactive sites that are amenable to various chemical modifications. wikipedia.org

The presence of the phenylamine group attached to the C2 position of the benzoxazole core introduces a key point for diversification. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents. This versatility allows for the systematic modification of the molecule's steric and electronic properties, which is a crucial aspect of developing new compounds with tailored functionalities.

Furthermore, the benzoxazole ring itself can be a target for chemical transformation. The inherent reactivity of the heterocyclic system allows for its use as a precursor in the synthesis of other complex heterocyclic structures. This adaptability makes this compound and related 2-arylbenzoxazoles valuable starting materials for medicinal chemistry and materials science research, enabling the construction of diverse molecular architectures.

Exploration in Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, relying on the reversible formation of a library of compounds from a set of building blocks. The equilibrium between the library members can be influenced by the presence of a target molecule, leading to the amplification of the best-binding species.

While direct studies involving this compound in dynamic combinatorial libraries (DCLs) are not extensively documented, its structural features suggest its potential as a building block in such systems. The amine functionality of the phenylamine moiety could participate in reversible reactions, such as the formation of imines or amides, which are commonly employed in DCC.

The rigid benzoxazole core would act as a scaffold, pre-organizing the interacting functional groups and influencing the geometry of the resulting library members. By combining this benzoxazole derivative with other reactive components, researchers could generate diverse DCLs to screen for new receptors, catalysts, or materials with desired properties. The inherent stability of the benzoxazole ring would ensure that the core structure remains intact throughout the dynamic exchange process.

Investigation as Fluorescent Probes in Chemical Sensing Research

Derivatives of 2-phenylbenzoxazole (B188899) are well-recognized for their fluorescent properties, making them attractive candidates for the development of chemical sensors. These compounds often exhibit strong fluorescence in both solution and the solid state, a desirable characteristic for various sensing applications. The photoluminescent behavior of these molecules can be sensitive to their local environment, allowing for the detection of specific analytes through changes in fluorescence intensity, wavelength, or lifetime.

The this compound structure contains the essential 2-phenylbenzoxazole fluorophore. The electronic communication between the phenylamine group and the benzoxazole ring system is expected to influence its photophysical properties. The amino group can act as an electron donor, potentially leading to intramolecular charge transfer (ICT) characteristics, which are often exploited in the design of fluorescent probes.

Alterations in the chemical environment, such as changes in pH or the presence of specific metal ions or anions, could modulate the ICT process and, consequently, the fluorescence output of the molecule. This sensitivity makes this compound and its derivatives promising candidates for the development of fluorescent chemosensors for a variety of analytical applications.

Below is a table summarizing the photophysical properties of related 2-phenylbenzoxazole derivatives, illustrating the typical fluorescence characteristics of this class of compounds.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 2-Phenylbenzoxazole | 330 | 359 | - | researchgate.net |

| 5-Methoxy-2-phenylbenzoxazole | ~330 | ~380-420 (solid state) | - | mdpi.com |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | 330 | 359 | - | researchgate.net |

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. The planar and rigid nature of the 2-arylbenzoxazole scaffold makes it an excellent building block for designing molecules that can participate in self-assembly processes.

Derivatives of 2-phenylbenzoxazole have been shown to self-associate, forming elongated nano- and microparticles. This tendency is driven by a combination of non-covalent interactions, including π-π stacking between the aromatic rings and van der Waals forces. The specific substitution pattern on the benzoxazole and phenyl rings can significantly influence the morphology of the resulting self-assembled structures.

The presence of the amine group in this compound introduces the possibility of hydrogen bonding, which can further direct the self-assembly process. By carefully designing the molecular structure, it is possible to control the formation of specific supramolecular architectures, such as nanofibers, nanoribbons, or vesicles. These organized assemblies have potential applications in areas such as organic electronics, drug delivery, and nanotechnology.

Precursors for Pyrimidine (B1678525) and Pyran-Based Heterocycles in Synthetic Methodology Research

The benzoxazole ring, while aromatic and relatively stable, can undergo ring-opening reactions under certain conditions, providing a pathway to other heterocyclic systems. This reactivity makes benzoxazole derivatives, including this compound, potential precursors for the synthesis of other important classes of heterocycles, such as pyrimidines and pyrans.

The transformation of a benzoxazole to a pyrimidine would involve the cleavage of the C-O bond within the oxazole ring and the subsequent incorporation of two nitrogen atoms to form the six-membered pyrimidine ring. While not a commonly reported transformation, such ring-opening and recyclization strategies are a known approach in heterocyclic chemistry for accessing diverse molecular frameworks.

Similarly, the synthesis of pyran-based heterocycles could potentially be achieved through reactions that involve the benzoxazole core. For instance, reactions with suitable carbon-based nucleophiles could lead to the formation of a new six-membered oxygen-containing ring. The development of novel synthetic methodologies that utilize readily available benzoxazole derivatives as starting materials for the construction of pyrimidine and pyran rings is an area of ongoing interest in organic synthesis.

Catalytic Applications in Organic Transformations

Electrochemical Oxidation of Aniline (B41778) Derivatives in Synthesis

The electrochemical oxidation of organic molecules offers a green and efficient alternative to traditional chemical oxidants. The phenylamine moiety in this compound is susceptible to electrochemical oxidation. Aniline and its derivatives are known to undergo oxidation to form reactive intermediates, such as radical cations, which can then participate in a variety of follow-up reactions.

The electrochemical oxidation of the aniline portion of the molecule could lead to the formation of new C-N or C-C bonds, providing a route to novel dimeric or polymeric structures. The specific outcome of the electrochemical process would be highly dependent on the reaction conditions, including the solvent, electrolyte, and electrode material, as well as the applied potential.

This reactivity opens up possibilities for using this compound as a substrate in electrosynthesis to generate new materials with interesting electronic or optical properties. The benzoxazole core would likely remain intact under milder oxidative conditions, allowing for the selective functionalization of the phenylamine group.

Emerging Research Directions and Future Challenges

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of sustainable synthetic routes is a paramount goal in modern chemistry. For the synthesis of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, future research is anticipated to focus on novel catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. While traditional methods for constructing the benzoxazole (B165842) core often rely on stoichiometric reagents and harsh reaction conditions, emerging research directions point towards the use of transition-metal catalysts (e.g., copper, palladium, iron) that can facilitate the key bond-forming reactions with high atom economy.

Key research objectives in this area include:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium and platinum to more abundant and less toxic metals such as iron, copper, and manganese.

Heterogeneous Catalysis: Designing solid-supported catalysts that can be easily recovered and reused, thereby simplifying product purification and reducing waste.

Photoredox and Electrocatalysis: Harnessing light or electrical energy to drive the synthesis under mild conditions, offering alternative activation pathways that can improve selectivity and reduce the need for thermal energy input.

Currently, specific studies detailing novel catalytic systems exclusively for the sustainable synthesis of this compound are limited in publicly accessible literature. The field would greatly benefit from research dedicated to applying these modern catalytic principles to this specific molecule.

Advanced Mechanistic Elucidations for Complex Transformations

A deep understanding of reaction mechanisms is critical for optimizing synthetic processes and for the rational design of improved catalysts and reaction conditions. For the synthesis of this compound, which typically involves the condensation of a substituted aminophenol with a benzoic acid derivative, several mechanistic questions remain. Advanced mechanistic elucidations would aim to provide a detailed picture of the reaction pathways, intermediates, and transition states involved.

Future research in this area would likely involve a combination of experimental and computational techniques:

In-situ Spectroscopic Analysis: Utilizing techniques such as NMR, IR, and Raman spectroscopy to monitor the reaction in real-time, allowing for the identification of transient intermediates.

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate, which can help to validate or refute proposed mechanisms.

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model the reaction pathway, calculate the energies of intermediates and transition states, and provide insights into the electronic effects that govern the reaction's progress.

Specific, in-depth mechanistic studies focused solely on the complex transformations leading to this compound have not been extensively reported. Such investigations would be invaluable for overcoming challenges related to yield, purity, and scalability.

Design Principles for Enhanced Chemical Reactivity and Selectivity

The rational design of molecules with tailored properties is a cornerstone of modern chemistry. For this compound and its derivatives, establishing clear design principles is essential for enhancing chemical reactivity and achieving desired selectivity in subsequent transformations. This involves understanding how modifications to the molecular structure influence its electronic and steric properties.

Key areas of focus for establishing design principles would include:

Structure-Reactivity Relationships (SRRs): Systematically modifying the substituents on both the phenylamine and the benzoxazole rings and quantifying the impact on reactivity in various chemical reactions.

Regioselectivity and Stereoselectivity Control: For reactions involving the modification of the this compound scaffold, developing strategies to control the position and spatial orientation of new functional groups. This is particularly important for applications in pharmaceuticals and advanced materials.

Predictive Modeling: Using quantitative structure-property relationship (QSPR) models and machine learning algorithms to predict the reactivity and selectivity of new derivatives based on their structural features.

While general principles of physical organic chemistry can be applied, dedicated research to establish specific design principles for enhancing the chemical reactivity and selectivity of this compound is a clear future challenge.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms represents a paradigm shift from traditional batch processing. This approach offers numerous advantages, including enhanced safety, improved reproducibility, faster reaction optimization, and easier scalability. For the synthesis of this compound, the adoption of these technologies could significantly streamline its production.

Future research in this domain would concentrate on:

Development of Continuous Flow Reactors: Designing and optimizing micro- and meso-scale flow reactors for the key synthetic steps, including cyclization and functionalization reactions. This would involve careful control over parameters such as residence time, temperature, and mixing.

Automated Reaction Optimization: Utilizing automated platforms, potentially guided by machine learning algorithms, to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures, concentrations) to identify the optimal parameters for yield and purity.

In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., HPLC, mass spectrometry) into the flow system to monitor reaction progress and product quality, coupled with continuous purification methods to enable a seamless "crude-to-pure" process.

The application of flow chemistry and automated synthesis specifically to this compound is an emerging area with significant potential for future exploration. Transferring the synthesis of this compound from batch to continuous manufacturing would represent a significant technological advancement.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(5-Methyl-benzooxazol-2-yl)-phenylamine with high purity?

- Methodological Answer : Prioritize reaction path optimization using quantum chemical calculations (e.g., density functional theory) to predict intermediates and transition states. Employ statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. For example, vary parameters like temperature, solvent polarity, and catalyst loading systematically to identify optimal conditions . Post-synthesis, use HPLC or GC-MS to verify purity, referencing standards such as phenylthiourea derivatives for calibration .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign peaks using DEPT-135 and HSQC for unambiguous identification of aromatic protons and amine groups.

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

- UV-Vis and fluorescence spectroscopy : Analyze π-π* transitions in the benzoxazole moiety to infer electronic properties. Cross-reference with computational simulations (e.g., TD-DFT) for validation .

Q. What experimental design strategies are recommended for studying its reactivity?

- Methodological Answer : Adopt a fractional factorial design to evaluate multiple variables (e.g., pH, oxidizing agents, solvent systems) with minimal experimental runs. For example, a 2³ factorial design could test temperature (25°C vs. 60°C), concentration (0.1 M vs. 0.5 M), and catalyst presence/absence. Use ANOVA to identify significant factors .

Q. How should researchers assess its potential toxicity or environmental impact?

- Methodological Answer : Conduct in silico toxicity prediction using tools like ECOSAR or TEST to estimate biodegradability and aquatic toxicity. Experimentally, perform microbial assays (e.g., Vibrio fischeri bioluminescence inhibition) for acute toxicity. For environmental fate, study hydrolysis/photolysis kinetics under simulated atmospheric conditions .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : Implement a feedback loop where experimental results (e.g., reaction yields, spectroscopic data) refine computational models. For instance, if DFT-predicted reaction barriers conflict with observed kinetics, recalibrate the basis set or solvation model. Use Bayesian optimization to iteratively improve model accuracy .

Q. What advanced separation techniques are suitable for isolating byproducts during synthesis?

- Methodological Answer : Apply membrane-based separation (e.g., nanofiltration) to isolate polar byproducts. Optimize membrane pore size and surface charge using molecular dynamics simulations. Alternatively, use preparative SFC (supercritical fluid chromatography) with CO₂/co-solvent systems for high-resolution separation of structurally similar amines .

Q. How can researchers integrate this compound into functional materials (e.g., sensors or catalysts)?

- Methodological Answer : Leverage its benzoxazole core for π-conjugated systems in optoelectronic materials. For sensor development, functionalize the amine group with fluorophores (e.g., dansyl chloride) and study quenching mechanisms via Stern-Volmer analysis. For catalytic applications, immobilize on mesoporous silica supports and evaluate turnover frequency in model reactions .

Q. What strategies address reproducibility challenges in scaling up its synthesis?

- Methodological Answer : Use microreactor systems to maintain precise control over mixing and heat transfer during scale-up. Perform sensitivity analysis on kinetic parameters (e.g., activation energy) to identify critical process variables. Validate robustness via Monte Carlo simulations to account for parameter uncertainties .

Methodological Innovations and Tools

- Data-Driven Experimental Design : Platforms like ICReDD’s reaction path search tools integrate quantum calculations and machine learning to predict viable synthetic routes .

- Virtual Screening : Molecular docking studies can predict binding affinities for pharmaceutical applications, reducing reliance on costly in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.